Cas no 885280-39-7 (2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol)

2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolemethanol,2-(3-aminophenyl)-
- [2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol
- [2-(3-Amino-phenyl)-thiazol-4-yl]-methanol
- [2-(3-AMINOPHENYL)THIAZOL-4-YL]METHANOL
- (2-(3-Aminophenyl)thiazol-4-yl)methanol
- CS-0342411
- AB27093
- A861880
- FT-0716852
- 885280-39-7
- MFCD06738400
- DB-077842
- 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol
-
- MDL: MFCD06738400
- Inchi: InChI=1S/C10H10N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2
- InChI Key: ATLJYEMCIHJKSH-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)N)C2=NC(=CS2)CO
Computed Properties
- Exact Mass: 206.05100
- Monoisotopic Mass: 206.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.4Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 87.38000
- LogP: 2.46580
2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol Security Information
2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D971521-250mg |
[2-(3-Amino-phenyl)-thiazol-4-yl]-methanol |
885280-39-7 | 95% | 250mg |
$370 | 2024-07-28 | |
Chemenu | CM189446-1g |
[2-(3-Amino-phenyl)-thiazol-4-yl]-methanol |
885280-39-7 | 95% | 1g |
$464 | 2021-08-05 | |
Chemenu | CM189446-1g |
[2-(3-Amino-phenyl)-thiazol-4-yl]-methanol |
885280-39-7 | 95% | 1g |
$264 | 2023-02-17 | |
TRC | A621163-10mg |
[2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol |
885280-39-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
Cooke Chemical | BD9818347-1g |
(2-(3-Aminophenyl)thiazol-4-yl)methanol |
885280-39-7 | 96% | 1g |
RMB 1372.00 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0189-100mg |
[2-(3-Amino-phenyl)-thiazol-4-yl]-methanol |
885280-39-7 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0189-1g |
[2-(3-Amino-phenyl)-thiazol-4-yl]-methanol |
885280-39-7 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
eNovation Chemicals LLC | D971521-1g |
[2-(3-Amino-phenyl)-thiazol-4-yl]-methanol |
885280-39-7 | 95% | 1g |
$1115 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413081-250mg |
[2-(3-Amino-phenyl)-thiazol-4-yl]-methanol |
885280-39-7 | 96% | 250mg |
¥3677.00 | 2024-04-27 | |
Ambeed | A249886-1g |
(2-(3-Aminophenyl)thiazol-4-yl)methanol |
885280-39-7 | 96% | 1g |
$240.0 | 2024-04-16 |
2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol
Professional Introduction to 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol (CAS No. 885280-39-7)
2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol, with the CAS number 885280-39-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a thiazole ring linked to a phenyl group via an amine substituent, which makes it a versatile scaffold for designing novel bioactive molecules.
The thiazole core is a well-known pharmacophore in drug discovery, renowned for its presence in numerous therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable component in the development of drugs targeting various diseases. The presence of the hydroxymethyl group at the 4-position of the thiazole ring further enhances its reactivity, allowing for further functionalization and derivatization to tailor its pharmacological properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic purposes. Among these, compounds containing the thiazole moiety have shown promise in treating conditions such as cancer, inflammation, and infectious diseases. The amine group attached to the phenyl ring in 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol provides a site for hydrogen bonding interactions with biological targets, which is crucial for achieving high affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. Researchers have leveraged its structural framework to develop derivatives with enhanced biological activity. For instance, modifications at the phenyl ring or the thiazole core have led to compounds with improved pharmacokinetic profiles and reduced toxicity. These findings underscore the importance of 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol as a building block in medicinal chemistry.
The synthesis of 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the thiazole ring through cyclocondensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the amine and hydroxymethyl groups at strategic positions within the molecule. These synthetic routes are optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
The pharmacological evaluation of 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes implicated in disease pathways. For example, derivatives of this compound have shown activity against kinases and other enzymes overexpressed in cancer cells. Additionally, preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation.
The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology, for instance, inhibitors targeting kinases are among the most successful drugs developed in recent decades. The structural features of 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol make it a promising candidate for designing next-generation kinase inhibitors. Similarly, its anti-inflammatory properties could make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 2-(3-aminophenyl)-1,3-thiazol-4-ylmethanol (CAS No. 885280-39-7) is a compound of significant interest in pharmaceutical research due to its unique structure and potential therapeutic applications. Its role as a scaffold for drug development underscores its importance in medicinal chemistry. As research continues to uncover new biological targets and mechanisms of action, compounds like this one will undoubtedly play a crucial role in shaping future treatments for various diseases.
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